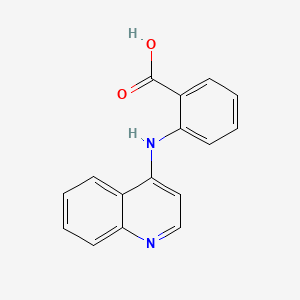
N-(4-Quinolinyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Quinolinyl)anthranilic acid is a hybrid molecule that combines the structural features of anthranilic acid and quinoline. Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic non-peptide-forming amino acid, while quinoline is a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Quinolinyl)anthranilic acid typically involves the coupling of N-protected anthranilic acid with corresponding amines. For example, N-benzylanthranilic acid can be coupled with 7-chloroquinoline derivatives under specific conditions. The reaction conditions often include the use of coupling agents such as thionyl chloride (SOCl2) and solvents like methanol (MeOH) or dry toluene .
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of N-substituted anthranilic acid derivatives, which can then be further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Quinolinyl)anthranilic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the anthranilic acid moiety.
Substitution: Substitution reactions can introduce different functional groups onto the quinoline or anthranilic acid rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various quinoline and anthranilic acid derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(4-Quinolinyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria by targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing system in Pseudomonas aeruginosa . This inhibition can reduce biofilm formation and virulence in the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Quinolinyl)anthranilic acid include other anthranilic acid derivatives and quinoline-based molecules. Examples include:
Chloroquine: A quinoline derivative with antimalarial properties.
Primaquine: Another quinoline derivative used as an antimalarial agent.
N-benzylanthranilic acid: A derivative of anthranilic acid with potential biological activities.
Uniqueness
This compound is unique due to its hybrid structure, which combines the properties of both anthranilic acid and quinoline. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
52180-97-9 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(quinolin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,17,18)(H,19,20) |
Clé InChI |
VAYWXCMEIWUYBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


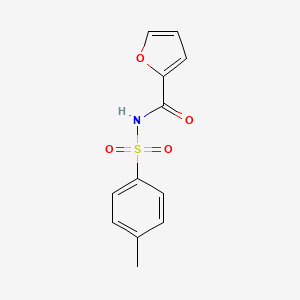
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
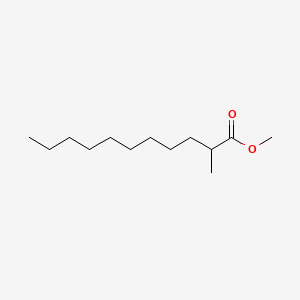
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
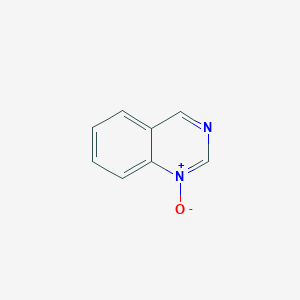

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
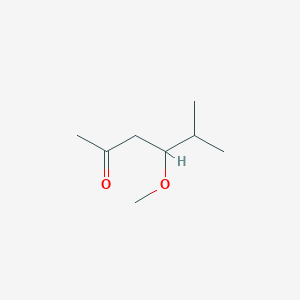
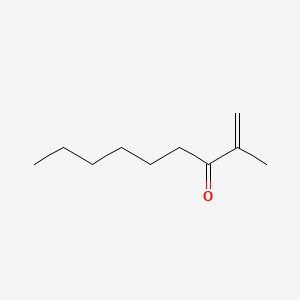
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
